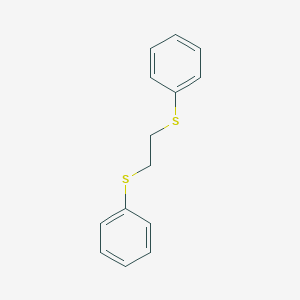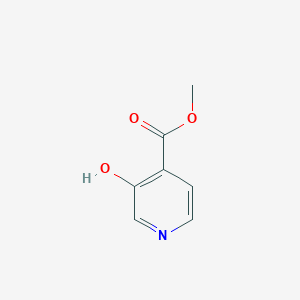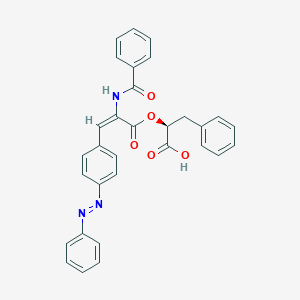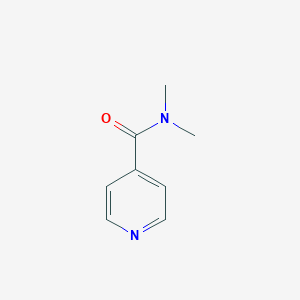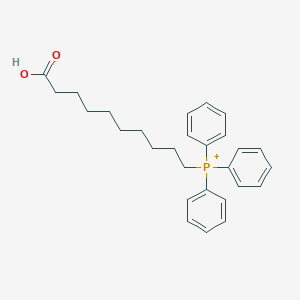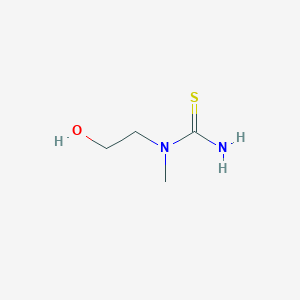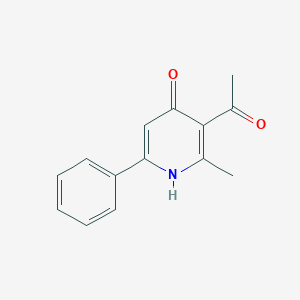
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone, also known as AMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine and belongs to the class of heterocyclic compounds. AMP has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.
Mécanisme D'action
The mechanism of action of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone is not fully understood. However, it has been proposed that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. Additionally, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic process.
Biochemical and Physiological Effects:
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone can inhibit the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been found to possess antioxidant properties, which can help in protecting cells from oxidative stress-induced damage. Additionally, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to induce apoptosis in cancer cells, which can help in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in scientific research has several advantages and limitations. One advantage is that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone is a relatively stable compound that can be easily synthesized in large quantities. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to possess various biological activities, which can be useful in studying the pathogenesis of various diseases and developing new treatments. However, one limitation of using 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone. One direction is to further investigate the mechanism of action of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone and its potential targets in cells. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in vivo, which can help in determining its potential therapeutic applications. Additionally, future research can focus on developing new derivatives of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone with improved biological activities and reduced toxicity. Overall, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has significant potential for scientific research and can help in the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone can be achieved through several methods, including the reaction of 2-methyl-3-phenylpyridine-4(1H)-one with acetyl chloride in the presence of anhydrous aluminum chloride. Another method involves the reaction of 2-methyl-3-phenylpyridine-4(1H)-one with acetic anhydride in the presence of pyridine.
Applications De Recherche Scientifique
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been extensively studied for its various biological activities and potential applications in scientific research. In vitro studies have shown that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess antioxidant properties, which can help in protecting cells from oxidative stress-induced damage. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Propriétés
Numéro CAS |
10037-19-1 |
|---|---|
Nom du produit |
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone |
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
3-acetyl-2-methyl-6-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-9-14(10(2)16)13(17)8-12(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17) |
Clé InChI |
SOQQITSEIPSBCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(N1)C2=CC=CC=C2)C(=O)C |
SMILES canonique |
CC1=C(C(=O)C=C(N1)C2=CC=CC=C2)C(=O)C |
Synonymes |
3-Acetyl-2-methyl-6-phenylpyridin-4(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)

![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)

